4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-31-21-8-10-22(11-9-21)32(29,30)27-20-6-4-19(5-7-20)23-12-13-24(26-25-23)28-16-14-18(2)15-17-28/h4-13,18,27H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAXLWXNSXBXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with various signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Estimated based on molecular formulae.
Impact of Substituent Variations
Alkoxy Chain Length
- Ethoxy vs. Butoxy: The target compound and G620-0599 differ in alkoxy chain length (ethoxy vs. butoxy). However, longer chains like butoxy may improve membrane permeability, favoring cellular uptake .
Heterocyclic Substituents
- 4-Methylpiperidin-1-yl vs. Piperidin-1-yl: The target compound’s 4-methylpiperidinyl group introduces a methyl substituent absent in the piperidinyl analogue .
- 4-Methylpiperidin-1-yl vs. Morpholin-4-yl : Morpholine (in G620-0599) is a less lipophilic, oxygen-containing heterocycle, which may improve solubility and metabolic stability compared to methylpiperidine. However, morpholine’s electron-rich oxygen could alter hydrogen-bonding interactions with targets .
Hypothetical Pharmacological Implications
While experimental data (e.g., IC₅₀, pharmacokinetics) for these compounds are unavailable in the provided evidence, structural trends suggest:
- The target compound may exhibit intermediate lipophilicity between the piperidinyl and morpholinyl analogues, balancing solubility and membrane permeability.
- The piperidinyl analogue lacks the methyl group, possibly reducing steric hindrance and favoring interactions with shallower binding pockets.
- G620-0599 , with its morpholinyl and butoxy groups, might prioritize solubility and metabolic stability over high-affinity binding in hydrophobic environments.
Biological Activity
4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes an ethoxy group, a sulfonamide moiety, and a piperidine derivative, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly tyrosine kinases. Tyrosine kinases play crucial roles in various signaling pathways associated with cell proliferation and survival, making them significant targets in cancer therapy. The sulfonamide group mimics natural substrates, effectively blocking active sites and disrupting normal cellular processes.
Biological Activity Overview
The compound exhibits several biological activities:
-
Antitumor Activity :
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of pyridazine, similar to this compound, possess significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth .
- Synergistic Effects with Chemotherapeutics : In vitro studies indicate that when combined with established chemotherapeutic agents like doxorubicin, the compound enhances cytotoxicity against resistant cancer cell lines .
-
Antimicrobial Activity :
- Preliminary investigations suggest that sulfonamide compounds have broad-spectrum antimicrobial properties. The presence of the sulfonamide group may contribute to this activity by inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound against several breast cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MDA-MB-231 cells known for their aggressive behavior. The combination of this compound with doxorubicin resulted in enhanced apoptosis rates compared to either agent alone.
Case Study 2: Antimicrobial Activity
In a focused study on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited substantial inhibitory effects at low concentrations (MIC values around 15.62 µg/ml), indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing 4-ethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?
- The synthesis involves multi-step organic reactions:
- Pyridazine ring formation : Hydrazine reacts with a dicarbonyl precursor under reflux in ethanol or methanol .
- Piperidine functionalization : 4-Methylpiperidine is introduced via nucleophilic substitution, often using a base like triethylamine in dichloromethane .
- Sulfonamide coupling : The ethoxybenzene sulfonamide group is attached via a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
- Critical parameters include temperature control (60–80°C for pyridazine formation) and solvent purity to avoid side reactions.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine/pyridazine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for : 476.18) .
- HPLC with UV detection : Assesses purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Molecular docking (e.g., AutoDock Vina) : Models binding affinity to targets like carbonic anhydrase IX, leveraging the sulfonamide group’s known inhibitory role .
- Molecular Dynamics (MD) simulations : Predict stability of ligand-target complexes in physiological conditions (e.g., solvation in water, 310 K) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.2 suggests moderate lipophilicity) .
Q. What experimental strategies resolve discrepancies in biological activity data across different assays?
- Dose-response curve normalization : Compare IC values under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural analog benchmarking : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
- Meta-analysis of crystallographic data : Cross-reference with sulfonamide-protein co-crystal structures (e.g., PDB entries) to validate binding modes .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Piperidine modification : Introduce bulkier groups (e.g., 4-cyclopentylpiperidine) to enhance target selectivity via steric hindrance .
- Sulfonamide bioisosteres : Replace –SONH– with tetrazole or phosphonate groups to improve solubility .
- Pyridazine substitution : Fluorine or chlorine at position 6 may enhance metabolic stability (see related pyridazine derivatives in ).
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity in cancer cell lines?
- Nonlinear regression (GraphPad Prism) : Fit data to a four-parameter logistic model to calculate IC with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., MDA-MB-231 vs. HepG2) .
- Synergy analysis (Chou-Talalay method) : Evaluate combinatorial effects with standard chemotherapeutics .
Q. How do crystallographic studies (e.g., X-ray diffraction) inform the compound’s conformational stability?
- Crystal structure determination : Resolve bond lengths/angles (e.g., S–N bond ~1.63 Å typical for sulfonamides) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide and water) .
Experimental Design
Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?
- Carbonic anhydrase inhibition : Measure IC via stopped-flow CO hydration assay (pH 7.4, 25°C) .
- Kinase profiling (Eurofins Panlabs) : Screen against a panel of 50+ kinases to assess selectivity .
- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes to predict drug-drug interactions .
Q. How can reaction kinetics studies optimize the synthesis yield and scalability?
- Rate constant determination : Monitor pyridazine formation via UV-vis spectroscopy (λ = 320 nm) .
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Continuous flow chemistry : Improve reproducibility and reduce reaction time for key steps (e.g., sulfonamide coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
